molecular formula C9H12N2O2 B032637 1-(2-Furoyl)piperazine CAS No. 40172-95-0

1-(2-Furoyl)piperazine

Cat. No. B032637
CAS RN: 40172-95-0
M. Wt: 180.2 g/mol
InChI Key: SADPINFEWFPMEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(2-Furoyl)piperazine and its derivatives have been synthesized through various methods:

  • Synthesis of Carbamate Derivatives : Biologically active carbamate derivatives bearing 2-furoyl-1-piperazine have been synthesized, with structural confirmation obtained through EI-MS, IR, and 1H-NMR spectral data (Abbasi et al., 2017).

  • Esterification Process : The synthesis involves the esterification of 2-furoic acid and 2-tetrahydrofuroic acid with methanol, followed by a reaction with piperazine (Zheng Xiao-hui, 2010).

Molecular Structure Analysis

The molecular structure of 1-(2-Furoyl)piperazine and its derivatives has been confirmed and characterized using various spectroscopic techniques, including 1H NMR, IR, and elemental analysis. These studies have helped in understanding the structural aspects of these compounds, which is crucial for their potential application in therapeutic areas.

Chemical Reactions and Properties

  • Enzyme Inhibition and Antibacterial Potential : Some derivatives of 1-(2-Furoyl)piperazine have shown significant enzyme inhibition and antibacterial activities (Abbasi et al., 2017).

  • Extraction Capabilities for Metal Ions : A 1-(2-Furoyl)piperazine-appended calix[4]arene derivative exhibited high extraction recovery and selectivity towards certain metal ions (Sayin et al., 2018).

Safety And Hazards

1-(2-Furoyl)piperazine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only under a chemical fume hood and to wear personal protective equipment/face protection .

Future Directions

While specific future directions for 1-(2-Furoyl)piperazine were not found in the retrieved documents, it’s clear that this compound and its derivatives have potential for further exploration due to their various biological activities .

properties

IUPAC Name

furan-2-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPINFEWFPMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057735
Record name 1-(2-Furoyl)piperazine
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furoyl)piperazine

CAS RN

40172-95-0
Record name 1-(2-Furoyl)piperazine
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Record name 1-(2-Furoyl)piperazine
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Record name 1-(2-Furoyl)piperazine
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Record name 1-(2-furoyl)piperazine
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Record name 1-(2-FUROYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

This compound and its preparation has been described in Great Britain Patents 1,390,014 and 1,390,015. Piperazine hexahydrate (194 g, 1 mole) was dissolved in 250 ml H2O. The solution was acidified to pH 4.5 with 6N HCl. Furoyl chloride (130.5 g, 1 mole, Aldrich) was added along with 10% NaOH solution at such a rate that the pH was maintained at 4.5. After 1 hour, the solution was made basic (pH=8.5) with NaOH solution. The reaction mixture was continuously extracted with chloroform for 36 hours. The CHCl3 extract was dried over MgSO4, and filtered. Distillation gave 108.2 g product (60%), b.p. 132°-138° C./0.6 mm Hg, m.p. 69°-70° C.
Quantity
194 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
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solvent
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0 (± 1) mol
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130.5 g
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reactant
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Yield
60%

Synthesis routes and methods II

Procedure details

To a suspension of piperazine (69.68 g, 0.8091 mol) in xylenes (100 mL) was added (50.00 g, 0.3965 mol) of methyl 2-furoate. The formed reaction mixture was refluxed for 18 hours. The unreacted piperazine was filtered and the filtrate was concentrated under vacuum to give 47.0 g (0.2608 mol) of required product (64% yield).
Quantity
69.68 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

To a solution of 21.5 g. (0.25 mol) of piperazine in a mixture of 960 ml. of acidified water (pH = 4.5) and 1200 ml. of acetone, 32.5 g. (0.25 mol) of furoyl chloride are added dropwise while the pH is maintained at 4.5 by dropwise addition of a sodium hydroxide solution. The mixture is made alkaline, and extracted several times with chloroform. The chloroform is distilled off and the concentrated extract is distilled in vacuo. 18.3 g. of the N-(2-furoyl)piperazine thus obtained in 50 ml. of diethyl ether are added to an equivalent amount of cyanogen bromide in a mixture of 60 ml. of water and 60 ml. of diethyl ether. The mixture is stirred overnight at room temperature and then subjected to continuous extraction with benzene. The extract is dried over sodium sulphate and the solvent is distilled off. According to the NMR and IR spectra the residue consists of 1-cyano-4-(2-furoyl)piperazine, m.p. 63°-65°C.
Quantity
0.25 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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0.25 mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
S Sayin, MS Engin, S Eymur, S Çay - Analytical Letters, 2018 - Taylor & Francis
A new 1-(2-furoyl)piperazine-appended calix[4]arene derivative 3 has been synthesized and characterized using 1 H nuclear magnetic resonance ( 1 H NMR) and elemental analysis. …
Number of citations: 13 www.tandfonline.com
MA Abbasi, M Irshad, SZ Siddiqui, HM Junaid… - Pharmaceutical …, 2020 - Springer
Four benzamide derivatives (5a, 5b, 8a, 8b) bearing heterocyclic furan and piperazine ring have been synthesized and evaluated for enzyme inhibition and hemolytic activity. Initial 4-(…
Number of citations: 1 link.springer.com
MA Abbasi, M Hassan, SZ Siddiqui, G Hussain… - … biology and chemistry, 2018 - Elsevier
The heterocyclic compounds have been extensively reported for their bioactivity potential. The current research work reports the synthesis of some new multi-functional derivatives of 2-…
Number of citations: 5 www.sciencedirect.com
Z Gokmen, NG Deniz, ME Onan… - Bulgarian Chemical …, 2018 - researchgate.net
In this study, new piperazine derivatives were synthesized by the reactions of S-substituted-3-nitro-1, 3-butadienes with some piperazine derivatives:(1-(2-furoyl)-, 1-(4-fluorobenzyl)-, 1-(…
Number of citations: 1 www.researchgate.net
MA Abbasi, M Irshad, SZ Siddiqui… - Pakistan Journal of …, 2022 - search.ebscohost.com
2-Furoyl-1-piperazine (1) was treated with a series of alkyl/aryl sulfonyl chlorides (2a-i) under benignant conditions to obtain its N-sulfonated derivatives (3a-i). These compounds were …
Number of citations: 3 search.ebscohost.com
CN Kavitha, M Kaur, JP Jasinski, RJ Butcher… - … Section E: Structure …, 2014 - scripts.iucr.org
In the cation of the title salt, C9H13N2O2+·C7H3N2O6−, the piperazine ring adopts a slightly distorted chair conformation. Twofold rotational disorder is exhibited by the furan ring in a …
Number of citations: 2 scripts.iucr.org
J Handzlik, D Maciąg, M Kubacka, S Mogilski… - Bioorganic & medicinal …, 2008 - Elsevier
In the search for new antiarrhythmic agents, some active 2-methoxyphenylpiperazine derivatives of phenytoin were obtained as a chemical modification of compound AZ-99 (3-ethyl-1-[2…
Number of citations: 52 www.sciencedirect.com
ZT Gür, FS Şenol, S Shekfeh, İE Orhan… - Letters in Drug …, 2019 - ingentaconnect.com
Background: A series of novel cinnamic acid piperazine amide derivatives has been designed and synthesized, and their biological activities were also evaluated as potential …
Number of citations: 9 www.ingentaconnect.com
S Sayin, M Yilmaz - RSC advances, 2014 - pubs.rsc.org
Two new calix[n]arenes and a non-cyclic analogue substituted with 1-(2-furoyl)piperazine have been synthesized. Moreover, their quaternary ammonium salts have been prepared by …
Number of citations: 28 pubs.rsc.org
NG DENIZ, AFSH ABDASSALAM, M OZYUREK… - Journal of Chemical …, 2020 - Springer
In this study, derivatives of new vitamin K3 were synthesized by the reactions of 2-methyl-1,4-naphthoquinone 1 with some heterocyclic ring substituted nucleophiles: 1-…
Number of citations: 2 link.springer.com

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